Cas no 2138548-01-1 (3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline)

3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline
- 2138548-01-1
- EN300-1142570
-
- Inchi: 1S/C13H11BrFNO/c1-17-10-4-2-8(3-5-10)11-6-9(16)7-12(14)13(11)15/h2-7H,16H2,1H3
- InChI Key: ACBBZRVPYOCELE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1F)C1C=CC(=CC=1)OC)N
Computed Properties
- Exact Mass: 295.00080g/mol
- Monoisotopic Mass: 295.00080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 35.2Ų
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142570-1.0g |
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline |
2138548-01-1 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1142570-0.05g |
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline |
2138548-01-1 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
Enamine | EN300-1142570-1g |
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline |
2138548-01-1 | 95% | 1g |
$743.0 | 2023-10-26 | |
Enamine | EN300-1142570-2.5g |
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline |
2138548-01-1 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
Enamine | EN300-1142570-5g |
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline |
2138548-01-1 | 95% | 5g |
$2152.0 | 2023-10-26 | |
Enamine | EN300-1142570-0.1g |
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline |
2138548-01-1 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
Enamine | EN300-1142570-0.5g |
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline |
2138548-01-1 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
Enamine | EN300-1142570-0.25g |
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline |
2138548-01-1 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
Enamine | EN300-1142570-10g |
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline |
2138548-01-1 | 95% | 10g |
$3191.0 | 2023-10-26 |
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline Related Literature
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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5. Water
Additional information on 3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline
Comprehensive Overview of 3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline (CAS No. 2138548-01-1)
3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline (CAS No. 2138548-01-1) is a specialized aromatic amine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo-fluoro-methoxyphenyl substitution pattern, serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring both electron-withdrawing (bromo and fluoro) and electron-donating (methoxy) groups, makes it a valuable building block for designing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where its scaffold could contribute to the development of novel therapeutics targeting kinase inhibitors or GPCR modulators.
The synthesis of 3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline typically involves multi-step reactions, including halogenation and coupling protocols. Recent advancements in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) have improved its accessibility for industrial-scale production. A trending topic in this context is the compound’s role in green chemistry initiatives, where solvent-free or catalytic methods are explored to minimize environmental impact. Users frequently search for "sustainable synthesis of halogenated anilines" or "applications of 3-bromo-4-fluoroaniline derivatives," reflecting growing interest in eco-friendly methodologies.
Analytical characterization of CAS No. 2138548-01-1 relies on techniques like HPLC, NMR, and mass spectrometry to ensure purity and structural integrity. The compound’s stability under various pH conditions is a common query, especially among formulation scientists. Discussions on platforms like ResearchGate often highlight its compatibility with peptide coupling reagents or its use in fluorescent probe design, aligning with the broader demand for bioimaging tools in life sciences.
In material science, 3-bromo-4-fluoro-5-(4-methoxyphenyl)aniline has been explored as a precursor for conducting polymers or OLED materials. Its electron-rich aromatic system enables tunable optoelectronic properties, a hot topic in "organic electronics" searches. Startups and academic labs are investigating its derivatives for flexible displays or solar cell additives, capitalizing on the push toward renewable energy solutions.
Regulatory and safety profiles of this compound are frequently updated in databases like PubChem and Reaxys. While not classified as hazardous under standard guidelines, proper handling protocols (e.g., PPE for dust inhalation) are emphasized. The keyword "MSDS for 3-bromo-4-fluoroaniline analogs" sees consistent traffic, underscoring users’ focus on workplace safety. Additionally, patent landscapes reveal its inclusion in IP-protected drug candidates, making it a subject of interest for legal due diligence in R&D collaborations.
Future directions for CAS No. 2138548-01-1 may involve AI-driven molecular optimization, where machine learning models predict its reactivity or toxicity. Searches for "computational chemistry of halogenated anilines" have surged, reflecting the intersection of cheminformatics and experimental research. As the demand for high-value fine chemicals grows, this compound’s niche applications—from catalysis to photopharmacology—will likely expand, solidifying its relevance in modern chemistry.
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